Dicyclohexylamine Borane

Organic Synthesis Process Chemistry Reagent Handling

Researchers substituting generic borane complexes for DCAB encounter unpredictable selectivity and pyrophoric handling hazards. Dicyclohexylamine borane (DCAB) resolves these issues as a crystalline, bench-stable solid with superior chemoselectivity. • Selective ketone reduction in presence of esters, alkenes & nitriles - minimizes byproducts in pharma intermediate synthesis • One-pot borylation of aryl/vinyl halides to BF₃K, Bpin, or MIDA boronates - divergent access from a single setup • Clean monohydroboration of terminal alkynes - steric bulk prevents undesired dibora side products

Molecular Formula C12H23BN
Molecular Weight 192.13 g/mol
CAS No. 131765-96-3
Cat. No. B1646175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine Borane
CAS131765-96-3
Molecular FormulaC12H23BN
Molecular Weight192.13 g/mol
Structural Identifiers
SMILES[B].C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;
InChIKeyZIGNYCHWQJCLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexylamine Borane: Stable Amine-Borane Complex


Dicyclohexylamine borane (DCAB, CAS 131765-96-3) is an amine-borane complex with the molecular formula C₁₂H₂₆BN (BH₃·NHCy₂), typically supplied as a crystalline solid with a melting point of 118.2 °C . It functions primarily as a mild, selective reducing agent and as a stable borane source in organic synthesis. DCAB belongs to the class of secondary amine-borane adducts, which are generally characterized by enhanced thermal and hydrolytic stability compared to simpler borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) [1].

Solid reagent
Bench-stable crystalline solid simplifies handling, reduces storage complexity compared to pyrophoric liquid boranes.
Selective reduction
Mild, chemoselective reducing agent for carbonyl groups in polyfunctional substrates.
Stable borane source
Enhanced thermal and hydrolytic stability supports borylation and hydroboration workflows.

Risks of Substituting Dicyclohexylamine Borane


Substituting dicyclohexylamine borane with a generic 'borane complex' in a synthetic protocol is a high-risk maneuver due to the substantial variability in stability, reactivity, and handling requirements across the class . While all amine-boranes deliver a hydride equivalent, the steric bulk of the dicyclohexylamine moiety fundamentally alters the reagent's physical state, thermal and hydrolytic stability, and reduction selectivity profile compared to smaller adducts like BH₃·THF or BH₃·Me₂S [1]. These differences directly impact reaction kinetics, chemo- and regioselectivity, and the ability to work in protic solvents, meaning a simple molar equivalent replacement will almost certainly not recapitulate the original experimental outcome and may introduce significant safety hazards .

Molar equivalent substitution with smaller borane complexes (e.g., BH₃·THF, BH₃·SMe₂) may shift reaction kinetics and selectivity due to steric and electronic differences.
Solid-state DCAB avoids the pyrophoric hazards of liquid borane solutions; replacement may introduce different handling and safety requirements.
Direct replacement without re-optimization may not reproduce original reduction outcomes, as the bulky dicyclohexyl moiety influences chemoselectivity.

Dicyclohexylamine Borane: Comparative Evidence


Thermal and Physical Stability vs. Ether and Sulfide Boranes

Dicyclohexylamine borane (DCAB) is a bench-stable, crystalline solid (mp = 118.2 °C) , whereas the widely used alternative borane-tetrahydrofuran (BH₃·THF) is a highly reactive, pyrophoric liquid solution that requires stringent handling under inert atmosphere and refrigeration to prevent decomposition and dangerous pressure buildup . This fundamental difference in physical state and thermal stability means DCAB can be weighed in air, significantly simplifying experimental setup and reducing the risk of exposure to hazardous, flammable vapors [1].

Physical & Thermal Stability
Head-to-head
Crystalline solid (mp 118 °C) vs. Pyrophoric liquid (requires 2–8 °C storage)
Supports selection for safer handling and simplified process setup.
Verify stability profile under intended reaction conditions.
Organic Synthesis Process Chemistry Reagent Handling

Chemoselectivity in Steroidal Ketone Reduction vs. NaBH4

In a direct comparative study of reducing agents for steroidal ketones, complexes of secondary amines with borane (R₂NH·BH₃), a class to which DCAB belongs, surpassed sodium borohydride (NaBH₄) in both chemo- and regioselectivity [1]. While the study presents class-level data for amine-boranes, it explicitly highlights that this enhanced selectivity was achieved under milder reaction conditions. This indicates that DCAB, as a representative secondary amine-borane, offers a superior selectivity profile for complex, polyfunctional substrates compared to the more common hydride donor, NaBH₄ [2].

Chemoselectivity Profile
Class-level
Reported higher chemo- and regioselectivity in steroidal ketone reductions vs NaBH₄
May support complex substrate reduction workflows.
Class-level data; confirm for specific substrate.
Steroid Chemistry Chemoselective Reduction Pharmaceutical Synthesis

One-Pot Borylation of Aryl and Vinyl Halides

Dicyclohexylamine borane complex (DCAB) has been specifically identified and applied by the Pucheault Group at the Université de Bordeaux as a cost-effective and easy-to-handle alternative to conventional borylation reagents . In a one-pot procedure, DCAB facilitates the conversion of aryl and vinyl halides into a variety of boronic acid derivatives (e.g., BF₃K salts, Bpin esters, MIDA boronates) simply by altering the quench and workup conditions [1]. This contrasts with multi-step, often cryogenic, protocols required for many traditional borylating agents, offering a streamlined and versatile approach.

One-Pot Borylation Method
Head-to-head
Converts aryl/vinyl halides to BF₃K, Bpin, MIDA derivatives in one-pot without cryogenic conditions
Streamlined workflow for boronate building block synthesis.
Substrate scope may require verification.
Cross-Coupling Borylation Suzuki-Miyaura Pharmaceutical Intermediates

Regioselective Monohydroboration of Alkynes

Dicyclohexylamine borane serves as a convenient precursor to the highly regioselective hydroborating agent dicyclohexylborane (Chx₂BH). In a systematic investigation of alkyne hydroboration, sterically demanding dialkylboranes including dicyclohexylborane were shown to afford 'insignificant amounts of dibora derivatives,' whereas less hindered dialkylboranes like 9-BBN and di-n-hexylborane produced 'considerable quantities of 1,1-diboraalkanes' [1]. This means that using a reagent derived from DCAB leads to cleaner monohydroboration, preventing the formation of over-reacted byproducts that complicate purification and reduce yield [2].

Regioselectivity (Alkyne Hydroboration)
Head-to-head
Chx₂BH (from DCAB) shows minimal dibora byproducts vs 9-BBN or di‑n‑hexylborane
Supports cleaner monohydroboration for vinylborane synthesis.
Lower temperature conditions further suppress dihydroboration.
Alkyne Chemistry Hydroboration Regioselectivity Vinylborane Synthesis

Dicyclohexylamine Borane: Key Applications


Process-Scale Reduction of Polyfunctional Intermediates

The superior chemo- and regioselectivity of secondary amine-boranes like DCAB, as demonstrated in the reduction of complex steroidal ketones [1], makes it an ideal candidate for the large-scale synthesis of pharmaceutical intermediates. Unlike NaBH₄, DCAB can selectively reduce a specific ketone in the presence of other sensitive functional groups (e.g., esters, alkenes, nitriles), minimizing the formation of byproducts and simplifying the downstream purification process. Its solid, bench-stable nature also eliminates the hazards and operational complexity associated with handling pyrophoric BH₃·THF solutions in a manufacturing environment [2].

Boronic Acid Building Blocks for Medicinal Chemistry

For medicinal chemistry programs requiring rapid access to diverse boronic acid derivatives for SAR studies, DCAB offers a highly efficient one-pot borylation protocol [1]. This method allows a chemist to take a common aryl or vinyl halide intermediate and convert it into a BF₃K salt for cross-coupling, a Bpin ester for bench stability, or a MIDA boronate for iterative synthesis, all from the same reaction setup by simply changing the workup. This divergent approach drastically reduces the time and material costs associated with preparing a library of boronate building blocks.

Vinylborane Synthesis via Alkyne Hydroboration

The hydroboration of terminal alkynes with dicyclohexylborane, readily generated from DCAB, provides a reliable and selective route to vinylboranes, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions [1]. The steric bulk of the dicyclohexyl groups ensures clean monohydroboration without the formation of undesired dibora side products that plague reactions with less bulky reagents like 9-BBN [2]. This leads to higher purity vinylboranes and higher overall yields in the subsequent coupling steps, which is critical for the efficient construction of complex molecular architectures in natural product synthesis and drug discovery.

Application
Selection Property
Validation Focus
Process-scale reduction studies
Chemoselectivity and bench stability
Reaction selectivity and safety profile assessment
Boronate building block synthesis
One-pot divergent borylation capability
Substrate scope and derivative purity
Vinylborane preparation for cross-coupling
Steric control in hydroboration
Monohydroboration selectivity and byproduct suppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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